molecular formula C8H16ClNO2 B1529020 Azocane-2-carboxylic acid hydrochloride CAS No. 1803565-99-2

Azocane-2-carboxylic acid hydrochloride

Cat. No.: B1529020
CAS No.: 1803565-99-2
M. Wt: 193.67 g/mol
InChI Key: SGSJEVCYTWHFER-UHFFFAOYSA-N
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Description

Azocane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is a derivative of azocane, a saturated heterocyclic organic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: Azocane-2-carboxylic acid hydrochloride can be synthesized through various synthetic routes. One common method involves the cyclization of linear precursors containing nitrogen atoms under specific reaction conditions. The reaction typically requires the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions: Azocane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted azocane derivatives.

Scientific Research Applications

Azocane-2-carboxylic acid hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which azocane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Azocane-2-carboxylic acid hydrochloride is similar to other azocane derivatives, such as azocane-1-carboxylic acid hydrochloride and azocane-3-carboxylic acid hydrochloride. These compounds share a similar heterocyclic structure but differ in the position of the carboxylic acid group. This compound is unique in its specific substitution pattern, which influences its chemical reactivity and biological activity.

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Properties

IUPAC Name

azocane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJEVCYTWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azocane-2-carboxylic acid hydrochloride
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Azocane-2-carboxylic acid hydrochloride
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Azocane-2-carboxylic acid hydrochloride
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